2-Amino-5-chloro-3-iodobenzoic acid
Overview
Description
2-Amino-5-chloro-3-iodobenzoic acid, also known as IAC, is a chemical compound of the carboxylic acid family. It is a colorless solid, with a melting point of over 200°C and a boiling point of over 300°C. It is a strong acid, with a pKa of 2.7. IAC is a useful reagent in organic synthesis, and has a wide range of applications in the field of chemistry.
Scientific Research Applications
Synthesis and Characterization
Role in Carbonylation
The compound is also utilized in palladium-catalyzed carbonylation reactions. Depending on the substituents, it leads to the synthesis of different types of compounds, indicating its versatility in chemical reactions (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).
Biological Activity
2-Amino-5-chloro-3-iodobenzoic acid derivatives have been investigated for their biological activities. For example, complexes of Sm(III) and Tb(III) with 2-amino-5-chlorobenzoic acid have been synthesized and their biological activities, including thermal analyses, were investigated (A. Essawy, M. Afifi, H. Moustafa, S. M. El‐Medani, 2014).
Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including variants of 2-amino-5-chloro-3-iodobenzoic acid, have been conducted to understand their behavior under ultraviolet irradiation, providing insights into their stability and decomposition pathways (D. Crosby, E. Leitis, 1969).
properties
IUPAC Name |
2-amino-5-chloro-3-iodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRDUSOUTARJDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloro-3-iodobenzoic acid | |
CAS RN |
64724-23-8 | |
Record name | 2-Amino-5-chloro-3-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
Procedure details
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